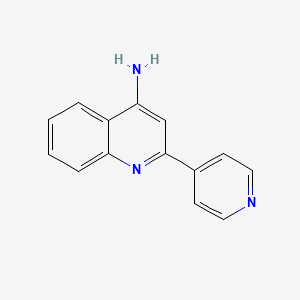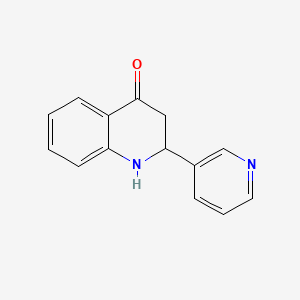
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol: is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring attached to a cyclopentanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with a cyclopentanol precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce alkylated or acylated derivatives.
科学研究应用
Chemistry: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of enzyme action and nucleic acid interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleosides. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable component in various chemical processes.
作用机制
The mechanism of action of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, modulating their activity. The pathways involved in its action include inhibition of viral replication and interference with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
6-aminopurine: A purine derivative with similar structural features.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine-based compound with distinct functional groups.
N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: A compound with a similar purine core but different substituents.
Uniqueness: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to the presence of the cyclopentanol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in various fields.
属性
分子式 |
C10H13N5O |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
(1R,2R)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChI 键 |
MHPNWYKTHPYOJP-RNFRBKRXSA-N |
手性 SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)





